Technical Whitepaper: Synthesis and Characterization of Bis(2-nitrophenyl) Carbonate
Technical Whitepaper: Synthesis and Characterization of Bis(2-nitrophenyl) Carbonate
The following technical guide details the synthesis, characterization, and application of Bis(2-nitrophenyl) carbonate (2-NpOC) . This document is structured for researchers requiring a robust, activating carbonate reagent distinct from the more common para-isomer.
Executive Summary
Bis(2-nitrophenyl) carbonate (CAS: 81420-42-0 ; also known as bis(o-nitrophenyl) carbonate) is a highly reactive, electrophilic carbonate ester used primarily as a safe, crystalline substitute for phosgene in organic synthesis. While its isomer, bis(4-nitrophenyl) carbonate (4-NpOC), is widely employed for peptide coupling, the 2-nitro (ortho) isomer offers unique steric and electronic properties. The ortho-nitro group provides a "ortho-effect," influencing the electrophilicity of the carbonyl center and the leaving group ability of 2-nitrophenol (pKa ~7.2), making it an excellent reagent for synthesizing ureas, carbamates, and heterocycles under mild conditions.
Scientific Background & Reactivity Profile[1]
Mechanistic Advantage
The utility of 2-NpOC lies in its ability to transfer a carbonyl group (
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Leaving Group: 2-Nitrophenolate is a stable, resonance-stabilized leaving group.
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Selectivity: Compared to the para-isomer, the ortho-isomer exhibits different solubility profiles and crystallization behaviors, often leading to higher purity intermediates.
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Polymorphism: The compound is known to exist in at least two polymorphic forms, which can affect its dissolution rate in solid-phase synthesis.
Reaction Pathway
The synthesis utilizes Triphosgene (Bis(trichloromethyl) carbonate) as a solid, safer source of phosgene. Triphosgene decomposes in situ to generate phosgene, which then undergoes nucleophilic substitution by 2-nitrophenol.
Figure 1: Mechanistic pathway for the generation of Bis(2-nitrophenyl) carbonate via Triphosgene activation.
Experimental Protocol: Synthesis of Bis(2-nitrophenyl) Carbonate
Safety Note: This reaction involves Triphosgene, which generates trace Phosgene gas. All operations must be performed in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat).
Materials
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2-Nitrophenol: 2.05 equivalents (slight excess to ensure complete conversion).
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Triphosgene: 0.34 equivalents (1 mol Triphosgene
3 mol Phosgene). -
Triethylamine (Et
N): 2.1 equivalents (HCl scavenger). -
Dichloromethane (DCM): Anhydrous (Solvent).
-
Sodium Hydroxide (1M): For quenching/washing.
Step-by-Step Procedure
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Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel, dissolve 2-nitrophenol (20 mmol, 2.78 g) in anhydrous DCM (50 mL).
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Base Addition: Add Triethylamine (21 mmol, 2.9 mL) to the solution. Cool the mixture to 0°C using an ice bath. The solution will turn intense yellow due to the formation of the phenolate anion.
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Acylation: Dissolve Triphosgene (3.4 mmol, 1.0 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes at 0°C.
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Observation: A precipitate of triethylamine hydrochloride (Et
N·HCl) will form.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–3 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The starting material (2-nitrophenol) spot should disappear.
-
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Workup:
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Quench the reaction by adding cold water (30 mL).
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Separate the organic layer.
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Wash the organic phase sequentially with:
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1M HCl (2
20 mL) – Removes unreacted amine. -
1M NaOH (2
20 mL) – Crucial step: Removes unreacted 2-nitrophenol (turns aqueous layer yellow). -
Brine (saturated NaCl).
-
-
-
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield a crude solid. -
Crystallization: Recrystallize from a mixture of Toluene/Hexane or DCM/Hexane to obtain analytical grade off-white to pale yellow crystals.
Figure 2: Experimental workflow for the synthesis and purification of 2-NpOC.
Characterization Data
The following data validates the structural identity of the synthesized compound.
| Technique | Parameter | Expected Value/Observation |
| Physical State | Appearance | Crystalline solid (White to pale yellow) |
| Melting Point | Range | 130–145°C (Polymorphic dependent; verify against Acta Cryst. data [2]) |
| IR Spectroscopy | Carbonyl ( | 1780–1795 cm |
| IR Spectroscopy | Nitro ( | ~1530 cm |
| Aromatic Region | ||
| Carbonyl Carbon |
Note on Polymorphism: Bis(2-nitrophenyl) carbonate crystallizes in the monoclinic system (space group P2
Applications in Drug Development[7]
Urea Synthesis
2-NpOC is superior to phosgene for synthesizing symmetric and asymmetric ureas.
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Protocol: React 2-NpOC with Amine A (1 eq) to form the o-nitrophenyl carbamate intermediate, then add Amine B (1 eq).
-
Advantage: The intermediate carbamate is often isolable and stable, allowing for sequential addition of amines ("One-pot, two-step").
Heterocycle Formation
Used as a C1 synthon for closing rings in the synthesis of:
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Benzoxazolones: From 2-aminophenols.
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Oxazolidinones: From 1,2-amino alcohols (Evans chiral auxiliaries) [3].
Peptide Coupling
Acts as a coupling reagent to activate carboxylic acids, forming active esters that react with amines to form amide bonds without racemization.
References
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Synthesis of Bis(nitrophenyl)
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Cotarca, L., et al.[2] "A study on the bis(mononitrophenyl) carbonates formation reaction." Revista de Chimie (Bucharest), 2001, 52(7-8), 371–376.
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Crystallography & Polymorphism
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Applications in Synthesis
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Simon, M., et al. "Bis(o-nitrophenyl) Carbonate as a New Reagent for the Synthesis of Chiral Oxazolidin-2-ones." Revista de Chimie, 2002, 53, 535.[2]
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General Carbonate Reactivity
